molecular formula C12H13NS B12883677 1,4,6-Trimethylquinoline-2(1H)-thione CAS No. 53761-61-8

1,4,6-Trimethylquinoline-2(1H)-thione

Cat. No.: B12883677
CAS No.: 53761-61-8
M. Wt: 203.31 g/mol
InChI Key: FTKARUXPPWQHDG-UHFFFAOYSA-N
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Description

1,4,6-Trimethylquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5,7-trimethylthiophene with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethylquinoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo substitution reactions at the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,6-Trimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulating Signaling Pathways: It can affect various signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

1,4,6-Trimethylquinoline-2(1H)-thione can be compared with other quinoline derivatives to highlight its uniqueness:

    Similar Compounds: Quinoline, 2-methylquinoline, 4-hydroxyquinoline, and 2,4-dihydroxyquinoline.

    Uniqueness: The presence of three methyl groups and a thione group in this compound distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.

Properties

CAS No.

53761-61-8

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1,4,6-trimethylquinoline-2-thione

InChI

InChI=1S/C12H13NS/c1-8-4-5-11-10(6-8)9(2)7-12(14)13(11)3/h4-7H,1-3H3

InChI Key

FTKARUXPPWQHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)C=C2C)C

Origin of Product

United States

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